molecular formula C12H13N3O2S B6172757 2-(piperazin-1-yl)-1,3-benzothiazole-6-carboxylic acid CAS No. 2680542-09-8

2-(piperazin-1-yl)-1,3-benzothiazole-6-carboxylic acid

Cat. No.: B6172757
CAS No.: 2680542-09-8
M. Wt: 263.3
InChI Key:
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Description

2-(piperazin-1-yl)-1,3-benzothiazole-6-carboxylic acid is a heterocyclic compound that combines the structural features of piperazine and benzothiazole. These types of compounds are significant in medicinal chemistry due to their diverse biological activities. The benzothiazole ring is known for its presence in various pharmacologically active molecules, while the piperazine moiety is commonly found in drugs with antiviral, antipsychotic, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperazin-1-yl)-1,3-benzothiazole-6-carboxylic acid typically involves multi-step procedures. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(piperazin-1-yl)-1,3-benzothiazole-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or amines.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(piperazin-1-yl)-1,3-benzothiazole-6-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its carboxylic acid group, in particular, may enhance its solubility and reactivity compared to similar compounds.

Properties

CAS No.

2680542-09-8

Molecular Formula

C12H13N3O2S

Molecular Weight

263.3

Purity

95

Origin of Product

United States

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